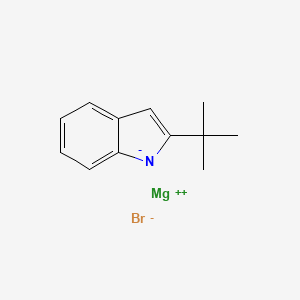
magnesium;2-tert-butylindol-1-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2-tert-butylindol-1-ide;bromide is a chemical compound with the molecular formula C12H16BrMgN. It is a Grignard reagent, which is a type of organomagnesium compound commonly used in organic synthesis. Grignard reagents are known for their ability to form carbon-carbon bonds, making them valuable tools in the construction of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;2-tert-butylindol-1-ide;bromide can be synthesized through the reaction of 2-tert-butylindole with magnesium and bromine. The reaction typically takes place in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2-tert-butylindole+Mg+Br2→this compound
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and solvent purity, to ensure high yields and purity of the final product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-tert-butylindol-1-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: Used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Anhydrous ether solvents like diethyl ether or THF.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Biaryl Compounds: From coupling reactions.
Substituted Indoles: From substitution reactions.
Scientific Research Applications
Magnesium;2-tert-butylindol-1-ide;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of novel materials with specific properties.
Catalysis: Serves as a reagent in catalytic processes to improve reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of magnesium;2-tert-butylindol-1-ide;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers, such as carbonyl groups, to form new carbon-carbon bonds. The reaction proceeds through a nucleophilic addition mechanism, where the organomagnesium compound donates electrons to the electrophilic center, resulting in the formation of a new bond.
Comparison with Similar Compounds
Similar Compounds
Magnesium bromide: Another organomagnesium compound used in similar reactions.
2-tert-butylindole: The parent compound used in the synthesis of magnesium;2-tert-butylindol-1-ide;bromide.
Other Grignard Reagents: Such as phenylmagnesium bromide, methylmagnesium bromide.
Uniqueness
This compound is unique due to the presence of the indole ring and the tert-butyl group, which can impart specific reactivity and selectivity in chemical reactions. The indole ring is a common motif in many biologically active compounds, making this reagent valuable in the synthesis of pharmaceuticals and natural products.
Properties
CAS No. |
62454-45-9 |
|---|---|
Molecular Formula |
C12H14BrMgN |
Molecular Weight |
276.46 g/mol |
IUPAC Name |
magnesium;2-tert-butylindol-1-ide;bromide |
InChI |
InChI=1S/C12H14N.BrH.Mg/c1-12(2,3)11-8-9-6-4-5-7-10(9)13-11;;/h4-8H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
COPCETAHCZZIFO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC2=CC=CC=C2[N-]1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















